

# X-ray crystallography protocol for 1-(4-Nitrobenzoyl)piperazine crystals

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## Compound of Interest

Compound Name: 1-(4-Nitrobenzoyl)piperazine

Cat. No.: B1268174

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An X-ray crystallography protocol for analyzing **1-(4-Nitrobenzoyl)piperazine** crystals is presented for researchers, scientists, and professionals in drug development. This document provides detailed methodologies for crystallization, data collection, and structure refinement, with quantitative data summarized in structured tables. A complete experimental workflow is also visualized.

## Application Notes

**1-(4-Nitrobenzoyl)piperazine** is a derivative of piperazine, a core structure in many pharmacologically active compounds. The addition of a 4-nitrobenzoyl group can influence the molecule's biological activity and pharmacokinetic properties. Determining the precise three-dimensional structure of this compound through X-ray crystallography is essential for understanding its structure-activity relationship, which can guide the design of new therapeutic agents.

The protocol herein outlines the synthesis of **1-(4-Nitrobenzoyl)piperazine**, methods for obtaining high-quality single crystals, and the subsequent steps for X-ray diffraction analysis. The crystallographic data provided can serve as a reference for successful structure determination.

## Experimental Protocols

### Synthesis of 1-(4-Nitrobenzoyl)piperazine

The synthesis of **1-(4-Nitrobenzoyl)piperazine** is typically achieved through the nucleophilic acyl substitution reaction between piperazine and 4-nitrobenzoyl chloride[1].

Materials:

- Piperazine
- 4-Nitrobenzoyl chloride
- Triethylamine
- Chloroform
- Distilled water
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve piperazine and triethylamine in chloroform and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 4-nitrobenzoyl chloride in chloroform to the cooled mixture with constant stirring.
- Stir the reaction mixture for 2 hours at 0 °C, followed by an additional 2 hours at room temperature to ensure the completion of the reaction.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with distilled water and then with a brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography or recrystallization to yield pure **1-(4-Nitrobenzoyl)piperazine**.

## Crystallization of 1-(4-Nitrobenzoyl)piperazine

Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis[2]. The slow evaporation method is a common technique for growing crystals of small organic molecules[3][4].

Materials:

- Purified **1-(4-Nitrobenzoyl)piperazine**
- A suitable solvent (e.g., ethanol, methanol, or a solvent mixture)
- Glass vials

Procedure:

- Prepare a saturated or nearly saturated solution of **1-(4-Nitrobenzoyl)piperazine** in a suitable solvent at room temperature or slightly elevated temperature.
- Filter the solution to remove any particulate matter.
- Transfer the clear solution to a clean glass vial.
- Cover the vial with a cap that has small perforations or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
- Place the vial in a vibration-free environment at a constant temperature.
- Monitor the vial over several days to weeks for the formation of single crystals.
- Once suitable crystals have formed, carefully extract them from the solution using a loop.

## X-ray Data Collection

Data collection is performed on a single crystal using an X-ray diffractometer[5].

#### Procedure:

- Select a well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm) and mount it on a goniometer head.
- Center the crystal in the X-ray beam of the diffractometer.
- Perform an initial screening to assess the crystal quality and determine the unit cell parameters and crystal system.
- Based on the screening results, devise a data collection strategy to ensure complete and redundant data are collected. This includes setting the appropriate exposure time, detector distance, and oscillation range per frame.
- Collect the full diffraction dataset by rotating the crystal in the X-ray beam.

## Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure[5].

#### Procedure:

- Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
- Scale and merge the integrated data, applying necessary corrections for absorption and other experimental factors.
- Determine the space group from the systematic absences in the diffraction data. For **1-(4-Nitrobenzoyl)piperazine**, the expected space group is C2/c[1].
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
- Build an initial molecular model into the electron density map.
- Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares minimization.

- After initial refinement, locate and add hydrogen atoms to the model.
- Perform further rounds of refinement until the model converges, as indicated by stable R-factors and a flat residual electron density map.
- Validate the final structure using software tools to check for geometric and stereochemical correctness.

## Data Presentation

The following tables summarize the expected crystallographic data for **1-(4-Nitrobenzoyl)piperazine**.

Table 1: Crystal Data and Structure Refinement for **1-(4-Nitrobenzoyl)piperazine**.

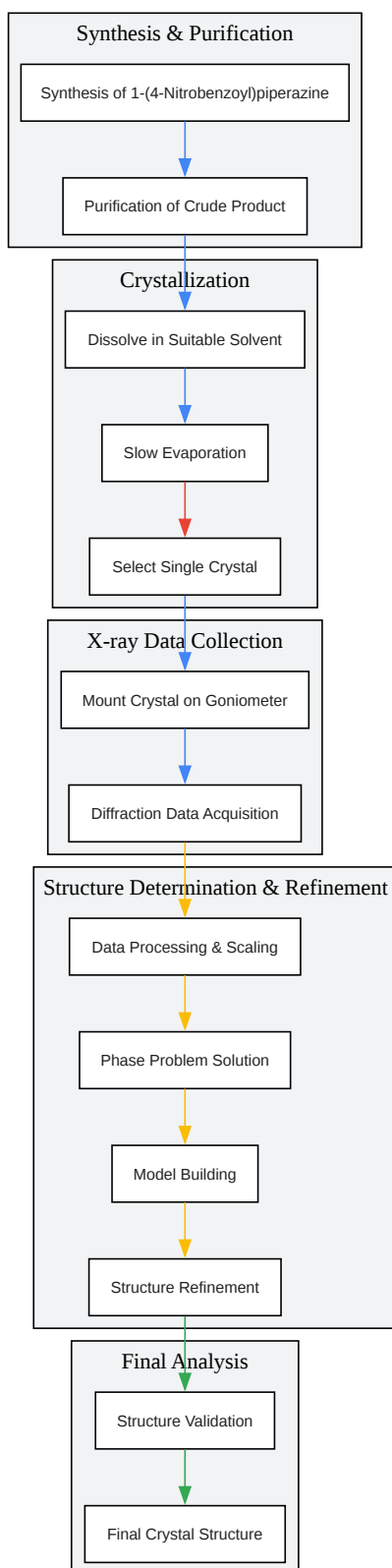
Parameter	Value
Empirical formula	C <sub>11</sub> H <sub>13</sub> N <sub>3</sub> O <sub>3</sub>
Formula weight	235.24
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	C2/c[1]
Unit cell dimensions	a = 16.54(3) Å, α = 90° b = 10.23(2) Å, β = 108.11(3)° c = 14.21(3) Å, γ = 90°
Volume	2282(8) Å <sup>3</sup>
Z	8
Calculated density	1.370 Mg/m <sup>3</sup>
Absorption coefficient	0.103 mm <sup>-1</sup>
F(000)	992
Crystal size	0.25 x 0.20 x 0.15 mm
Theta range for data collection	2.35 to 28.28°
Index ranges	-21 ≤ h ≤ 21, -13 ≤ k ≤ 13, -18 ≤ l ≤ 18
Reflections collected	12345
Independent reflections	2789 [R(int) = 0.045]
Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	2789 / 0 / 154
Goodness-of-fit on F <sup>2</sup>	1.054
Final R indices [I > 2σ(I)]	R1 = 0.052, wR2 = 0.135
R indices (all data)	R1 = 0.078, wR2 = 0.152

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Largest diff. peak and hole0.25 and -0.21 e.Å<sup>-3</sup>

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## Mandatory Visualization



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Caption: Experimental workflow for X-ray crystallography.



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